molecular formula C14H23NO5 B1376951 (R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 1391734-56-7

(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No. B1376951
CAS RN: 1391734-56-7
M. Wt: 285.34 g/mol
InChI Key: WSZRBHLROKLBBT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate, also known as (R)-MTOP, is a chiral piperidine derivative that has been used in a variety of scientific research applications. This compound has been used in the synthesis of various compounds and has been studied for its potential use in drug design and development. In addition, (R)-MTOP has been studied for its biochemical and physiological effects and its potential uses in various laboratory experiments.

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • This compound serves as a crucial intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves acylation, sulfonation, and substitution reactions, highlighting its utility in complex organic syntheses (Min Wang et al., 2015).
  • It is used in the preparation of piperidine derivatives, which are promising synthons for creating diverse piperidine-based structures, indicating its versatility in synthetic organic chemistry (A. I. Moskalenko & V. Boev, 2014).

Intermediate for Nociceptin Antagonists

  • The compound is part of an efficient and practical asymmetric synthesis route for producing a useful intermediate for nociceptin antagonists. This showcases its role in the development of potential therapeutic agents targeting nociceptin, which is involved in pain management (H. Jona et al., 2009).

Kinase Inhibitor Synthesis

  • It has been employed in the asymmetric synthesis of a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This indicates its utility in creating molecules that can modulate kinase activity, which is crucial for various cellular processes (B. Hao et al., 2011).

Synthesis of Crizotinib Intermediate

  • The compound is used to synthesize an important intermediate in many biologically active compounds such as crizotinib, an anticancer drug. This underscores its significance in the pharmaceutical industry, especially in cancer therapy (D. Kong et al., 2016).

Exploration of Piperidine-based Drug Development

  • Its derivatives are explored for their potential in creating small molecule anticancer drugs, highlighting the ongoing research into piperidine-based compounds as therapeutic agents (Binliang Zhang et al., 2018).

properties

IUPAC Name

tert-butyl (3R)-3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZRBHLROKLBBT-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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